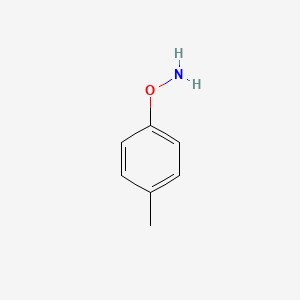

o-(p-Tolyl)hydroxylamine

Description

Significance of O-Aryl Hydroxylamines as Versatile Synthons in Contemporary Chemical Research

The significance of O-aryl hydroxylamines stems from their ability to act as precursors for a variety of important chemical transformations. They are particularly valued as building blocks in the synthesis of complex molecules due to the inherent reactivity of their N-O bond. d-nb.infosioc-journal.cn This weak bond can be readily cleaved under mild conditions, facilitating a range of reactions. rsc.org

One of the most prominent applications of O-aryl hydroxylamines is in the synthesis of benzofurans, a key structural motif in many biologically active compounds. organic-chemistry.orgthieme-connect.com Direct methods have been developed to synthesize benzofurans from O-aryl hydroxylamine (B1172632) hydrochlorides and ketones, proceeding through a cascade of condensation, organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and elimination. organic-chemistry.orgthieme-connect.com This approach offers a more straightforward and scalable route compared to traditional methods that often require the pre-formation of intermediates. organic-chemistry.org

Historical Context and Evolution of O-Aryl Hydroxylamine Chemistry

The chemistry of hydroxylamine and its derivatives has been a subject of study for over a century. Early research focused on fundamental reactions such as the synthesis of oximes from aldehydes and ketones. wikipedia.org The preparation of O-aryl hydroxylamines initially involved classical methods like the substitution of activated aryl halides with hydroxylamine. cardiff.ac.uk

The evolution of this field has been marked by the development of more sophisticated and efficient synthetic methods. A significant advancement was the introduction of transition-metal catalysis. Palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, expanded the scope of accessible O-aryl hydroxylamines to include those that were previously difficult to prepare. organic-chemistry.org Copper-catalyzed reactions have also proven effective for the N-arylation of O-homoallylic hydroxylamines and the O-arylation of oximes. thieme-connect.comcardiff.ac.uk

In recent decades, the focus has shifted towards harnessing the unique reactivity of the N-O bond. The discovery and exploration of rearrangement reactions, such as the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, have opened new avenues for the synthesis of complex heterocyclic systems. sioc-journal.cnorganic-chemistry.orgthieme-connect.com The development of hydroxylamine-derived reagents for direct C-H amination reactions represents a major breakthrough, enabling the functionalization of unactivated C-H bonds under increasingly mild conditions. rsc.orgnih.gov This progression from simple substitution reactions to complex, catalyzed transformations highlights the continuous innovation in the field of O-aryl hydroxylamine chemistry.

Structural Archetypes and Reactivity Modalities of O-Aryl Hydroxylamine Frameworks

The fundamental structural archetype of an O-aryl hydroxylamine is Ar-O-NH₂, where an aryloxy group is attached to an amino group. The key to their reactivity lies in the N-O bond, which is relatively weak and susceptible to cleavage. sioc-journal.cnrsc.org This inherent weakness allows these compounds to participate in a diverse range of reactions.

The reactivity modalities of O-aryl hydroxylamines can be broadly categorized:

Nucleophilic Reactions: The nitrogen atom in hydroxylamines is generally more nucleophilic than the oxygen atom. cardiff.ac.uk This allows for reactions such as N-arylation, where the nitrogen atom attacks an electrophilic aryl source. rsc.org

Rearrangement Reactions: O-Aryl hydroxylamines are excellent substrates for sigmatropic rearrangements, which are powerful C-C and C-N bond-forming reactions.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: This is a cornerstone of O-aryl hydroxylamine chemistry, particularly in the synthesis of benzofurans from O-aryl oxime ethers (formed in situ from O-aryl hydroxylamines and ketones). sioc-journal.cnorganic-chemistry.orgthieme-connect.com The reaction involves the thermal or acid-catalyzed rearrangement of the O-aryl oxime ether intermediate.

organic-chemistry.orgresearchgate.net-Nitrogen Rearrangement: Copper-catalyzed organic-chemistry.orgresearchgate.net-rearrangements of O-aryl ketoximes have been developed to afford ortho-aminophenol derivatives, proceeding via oxidative addition of the N-O bond to the copper catalyst. researchgate.net

Electrophilic Amination: By activating the hydroxylamine moiety, it can serve as a source of an electrophilic amino group (NH₂⁺ synthon). This is particularly useful for the amination of arenes and the aziridination of alkenes. rsc.orgnih.gov

Umpolung Reactivity: A recently developed strategy involves the umpolung (polarity inversion) of arylhydroxylamines. O-fluorosulfonation of an N-acyl arylhydroxylamine inverts its polarity, allowing for para-selective C-H functionalization with various nucleophiles. pku.edu.cn

These varied modes of reactivity underscore the versatility of the O-aryl hydroxylamine framework in synthetic chemistry.

Scope and Limitations of Existing Research on o-(p-Tolyl)hydroxylamine

Research specifically focused on this compound (also known as O-(4-methylphenyl)hydroxylamine) is more limited compared to the broader class of O-aryl hydroxylamines. nih.govnih.gov Much of the available information pertains to its hydrochloride salt or its N-acylated derivatives. nih.govbldpharm.commolbase.com

Scope of Research:

Synthesis of Heterocycles: Like other O-aryl hydroxylamines, this compound hydrochloride serves as a precursor for benzofuran (B130515) synthesis. It can react with ketones under acidic conditions to yield the corresponding tolyl-substituted benzofuran derivatives. thieme-connect.com

Precursor for Rearrangements: N-acylated derivatives, such as O-pivaloyl-N-(p-tolyl)hydroxylamine, have been synthesized. molbase.com These compounds are potential substrates for rearrangement reactions to form functionalized anilines.

Synthesis of Amides: N-(p-Tolyl)hydroxylamine (an isomer of the title compound) has been used in reactions with aldehydes to synthesize N-(p-Tolyl)benzamides, indicating a potential reaction pathway for related hydroxylamine derivatives. acs.org

Limitations and Gaps:

Limited Stand-alone Studies: There is a scarcity of studies dedicated exclusively to the reactivity and synthesis of this compound itself. It is more often included as one of many substrates in broader methodology studies. thieme-connect.com

Data Scarcity: Detailed physicochemical and reactivity data for the free base form are not extensively documented in readily accessible literature. nih.gov

Comparative Reactivity: While its participation in reactions like benzofuran synthesis is established, detailed comparative studies on how the p-tolyl group influences reaction rates, yields, and regioselectivity compared to other aryl substituents (e.g., electron-withdrawing or -donating groups at other positions) are not thoroughly explored.

The table below summarizes some of the known reactions involving the this compound scaffold.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| This compound HCl | Cyclohexanone | Methanesulfonic acid, heat | Tetrahydrodibenzofuran derivative | thieme-connect.com |

| N-(p-Tolyl)hydroxylamine | Benzaldehyde | TBAF·3H₂O, KOH | N-(p-Tolyl)benzamide | acs.org |

| p-Tolylhydroxylamine | Various | Fluorosulfuryl imidazolium (B1220033) triflate | para-Functionalized anilide | pku.edu.cn |

Note: Some entries refer to the isomeric N-(p-tolyl)hydroxylamine or the general p-tolylhydroxylamine, illustrating the types of transformations the scaffold can undergo.

Research Gaps and Future Perspectives in O-Aryl Hydroxylamine Chemistry

Despite significant progress, several research gaps and opportunities for future development remain in the field of O-aryl hydroxylamine chemistry.

Development of Novel Reagents: There is a continuing need for new, stable, and safer hydroxylamine-derived reagents for amination and other functionalization reactions. rsc.org A particular focus is on avoiding perfluorinated reagents and solvents, which are often used to enhance reactivity but pose environmental concerns. rsc.org

Catalyst Development: While noble metals like rhodium and palladium have been effective, the development of catalysts based on more abundant and less expensive first-row transition metals (e.g., copper, iron) is a key goal for sustainable chemistry. rsc.orgnih.gov

Expanding Reaction Scope: Further exploration is needed to expand the scope of substrates and functional group tolerance in known transformations. For example, enhancing the efficiency of reactions with sterically hindered or electronically deactivated substrates remains a challenge. organic-chemistry.orgacs.org

Asymmetric Catalysis: The development of enantioselective transformations using O-aryl hydroxylamines is an area with significant potential. Chiral catalysts could enable the synthesis of optically active amines and heterocycles, which are highly valuable in medicinal chemistry.

Mechanistic Understanding: Deeper mechanistic studies are required for many of the newer transformations. A thorough understanding of reaction pathways, intermediates, and the role of catalysts will facilitate the rational design of more efficient and selective synthetic methods. pku.edu.cn

Future research will likely focus on addressing these gaps, aiming to develop more atom-economical, environmentally benign, and versatile synthetic methodologies. The unique reactivity of the N-O bond ensures that O-aryl hydroxylamines, including this compound, will continue to be a fertile ground for synthetic innovation. sioc-journal.cn

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

O-(4-methylphenyl)hydroxylamine |

InChI |

InChI=1S/C7H9NO/c1-6-2-4-7(9-8)5-3-6/h2-5H,8H2,1H3 |

InChI Key |

QTJSTTBYEOELOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)ON |

Origin of Product |

United States |

Synthetic Methodologies for O P Tolyl Hydroxylamine and Analogous O Aryl Hydroxylamines

Direct Synthesis Approaches for O-Arylated Hydroxylamines

Direct methods for the formation of the C-O bond between an aryl group and the hydroxylamine (B1172632) moiety are of significant interest. These approaches often involve the reaction of a hydroxylamine derivative with an activated aryl species.

Nucleophilic O-Arylation of Hydroxylamine Derivatives

Nucleophilic O-arylation represents a powerful tool for the synthesis of O-aryl hydroxylamines. This method typically involves the reaction of a hydroxylamine derivative, acting as an oxygen nucleophile, with an aryl halide or a related electrophile, often in the presence of a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions have been effectively employed for the O-arylation of hydroxylamine equivalents. For instance, ethyl acetohydroximate can serve as a hydroxylamine equivalent in reactions with aryl chlorides, bromides, and iodides. organic-chemistry.org This approach offers the advantage of short reaction times and a broad substrate scope, providing access to O-arylhydroxylamines that are challenging to prepare via traditional methods. organic-chemistry.orgresearchgate.net The resulting O-arylated products can sometimes be directly converted into other valuable structures, such as substituted benzofurans, in a single operation. organic-chemistry.org

Copper-mediated cross-coupling reactions have also been developed for the synthesis of aryloxyamines. One such method involves the reaction of N-hydroxyphthalimide with phenylboronic acids in the presence of copper(I) or (II) salts and pyridine. This reaction is tolerant of various functional groups on the phenylboronic acid. researchgate.net

While the oxygen atom of hydroxylamines can act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions, the direct arylation of the oxygen atom remains a key strategy for the synthesis of O-aryl hydroxylamines. organic-chemistry.org

Table 1: Examples of Catalytic Systems for O-Arylation of Hydroxylamine Derivatives

| Catalyst System | Hydroxylamine Source | Aryl Source | Key Features |

|---|---|---|---|

| Palladium Catalyst | Ethyl Acetohydroximate | Aryl Chlorides, Bromides, Iodides | Short reaction times, broad substrate scope. organic-chemistry.orgresearchgate.net |

| Copper(I) or (II) Salts with Pyridine | N-Hydroxyphthalimide | Phenylboronic Acids | Tolerant of several functional groups. researchgate.net |

Mitsunobu Reaction-Based Strategies for O-Alkyl/Aryl Hydroxylamines

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, phenyl ethers, and thioethers, with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction can be adapted for the synthesis of O-alkyl and, by extension, O-aryl hydroxylamines. The reaction involves an alcohol, a nucleophile (which should be acidic), triphenylphosphine (TPP), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgnih.gov

In the context of hydroxylamine synthesis, a protected hydroxylamine derivative, such as N-hydroxyphthalimide, can be used as the nitrogen nucleophile. researchgate.net The reaction proceeds by the activation of an alcohol by the TPP/DEAD reagent system, forming an alkoxytriphenylphosphonium ion. researchgate.net Subsequent nucleophilic attack by the N-hydroxyphthalimide on the activated alcohol leads to the formation of an N-alkoxyphthalimide. This intermediate can then be deprotected, typically via hydrazinolysis, to yield the desired O-alkyl hydroxylamine. google.com While primarily used for O-alkylation, this strategy can be conceptually extended to phenolic starting materials to generate O-aryl hydroxylamines.

The Mitsunobu reaction has been instrumental in the synthesis of various compounds of pharmacological interest, including hydroxamic acid-based inhibitors. researchgate.netacs.org

Table 2: Key Reagents in Mitsunobu Reaction for O-Substituted Hydroxylamine Synthesis

| Reagent | Function | Example |

|---|---|---|

| Alcohol/Phenol | Source of the Alkyl/Aryl group | Primary or Secondary Alcohols, Phenols |

| Nucleophile | Source of the Hydroxylamine moiety | N-Hydroxyphthalimide |

| Phosphine (B1218219) | Reducing Agent/Activator | Triphenylphosphine (TPP) |

| Azodicarboxylate | Oxidizing Agent/Activator | Diethyl Azodicarboxylate (DEAD) |

Reductive Amination Protocols in Hydroxylamine Synthesis

Reductive amination is a highly effective method for the synthesis of N,O-disubstituted and trisubstituted hydroxylamines. nih.gov This two-step process involves the initial formation of an imine or oxime from a carbonyl compound and an amine or hydroxylamine, followed by the reduction of the C=N double bond. masterorganicchemistry.com

This protocol is particularly useful for introducing substituents onto the nitrogen atom of a pre-formed O-substituted hydroxylamine. For instance, the reductive amination of an aldehyde or ketone with an O-aryl hydroxylamine, such as o-(p-tolyl)hydroxylamine, would yield an N-alkyl-O-aryl hydroxylamine. A variety of reducing agents can be employed for the reduction of the intermediate imine, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com

The commercial preparation of certain pharmaceuticals has utilized reductive amination to construct a trisubstituted hydroxylamine moiety, highlighting the industrial applicability of this method. nih.gov The reduction of oxime ethers is another valuable route to N,O-disubstituted hydroxylamines, offering high step- and atom-economy. nih.gov

Oxidative Routes to O-Aryl Hydroxylamines

Oxidative methods provide an alternative pathway to O-aryl hydroxylamines, often starting from more readily available primary or secondary amines. These reactions involve the introduction of an oxygen atom onto the nitrogen of the amine.

Dialkyl Dioxirane Mediated Oxidation of Primary Amines

Dioxiranes, such as dimethyldioxirane (DMD) and methyl(trifluoromethyl)dioxirane (TFD), are powerful, metal-free oxidizing agents capable of oxidizing a wide range of organic substrates, including amines. wikipedia.org The oxidation of primary amines with dioxiranes can lead to hydroxylamines, although the reaction conditions must be carefully controlled to avoid over-oxidation to nitroso or nitro compounds. wikipedia.org

The oxidation of a primary amine with a stoichiometric amount of a dioxirane can yield the corresponding hydroxylamine. google.com For example, the oxidation of a substituted aniline, such as p-toluidine, could theoretically yield this compound. The reaction is typically performed in a solvent like acetone, and the workup is often straightforward as the dioxirane is converted to the parent ketone. google.com

The reactivity of dioxiranes is influenced by factors such as solvent and the presence of hydrogen bond donors, which can significantly lower the activation barrier for the oxidation of primary amines. sciforum.net While the oxidation of secondary amines to hydroxylamines is well-established, the selective oxidation of primary amines to hydroxylamines requires careful control of stoichiometry and reaction conditions. wikipedia.orggoogle.com

Table 3: Products of Dioxirane Oxidation of Amines

| Amine Type | Dioxirane Equivalents | Major Product |

|---|---|---|

| Primary Amine | ~1 | Hydroxylamine |

| Primary Amine | 2 | Azoxy Compound |

| Primary Amine | 4 | Nitroalkane |

| Secondary Amine | 1 | Hydroxylamine or Nitrone |

| Tertiary Amine | 1 | N-oxide |

Note: Product distribution can be influenced by reaction conditions. wikipedia.org

Functional Group Interconversions Leading to O-Aryl Hydroxylamine Scaffolds

Functional group interconversion (FGI) is a broad strategy in organic synthesis where one functional group is transformed into another. imperial.ac.uk This approach can be applied to the synthesis of O-aryl hydroxylamines from precursors containing other functionalities.

One potential FGI route involves the reduction of a nitroaryl compound. The partial reduction of a nitro group can, in principle, yield a hydroxylamine. For example, the controlled reduction of 1-methyl-4-nitrobenzene could potentially afford this compound. However, this reduction can be challenging to stop at the hydroxylamine stage, as further reduction to the aniline is often favored.

Another FGI approach could involve the rearrangement of a suitable precursor. For instance, certain N-aryl hydroxamic acids or related derivatives might undergo rearrangement under specific conditions to yield O-aryl hydroxylamines.

The hydroboration of alkenes followed by treatment with hydroxylamine-O-sulfonic acid is a known method for the formation of a C-N bond, leading to primary amines. imperial.ac.uk While not a direct route to O-aryl hydroxylamines, it exemplifies the power of FGI in constructing key bonds in amine synthesis. The development of novel reagents and methodologies continues to expand the toolkit for FGIs that can be applied to the synthesis of complex molecules like this compound.

Preparation of Precursor Molecules for this compound Derivatives

The synthesis of O-aryl hydroxylamines often proceeds through the preparation and subsequent reaction of key precursor molecules. These precursors are designed to facilitate the formation of the N-O-Ar bond characteristic of this class of compounds.

Substituted hydroxylammonium salts are crucial intermediates in the synthesis of O-aryl hydroxylamines. A common strategy for their preparation involves the acidic hydrolysis of O-substituted acetone oxime ethers. This method is advantageous as the acetone oxime ethers can be synthesized in high yields without contamination from N-alkylated byproducts. The hydrolysis is an equilibrium reaction, and to drive it towards the formation of the desired O-substituted hydroxylammonium salt, the acetone byproduct is typically removed by distillation. For instance, O-substituted hydroxylammonium salts can be prepared by reacting an acetone oxime O-ether with water and a mineral acid, with continuous removal of the acetone formed. google.com This process can be conducted batchwise at temperatures between 0-50°C and under reduced pressure to facilitate the removal of acetone. google.com

An alternative approach involves a one-pot synthesis of O-(halo-substituted benzyl) hydroxylammonium salts through the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection. This method offers high chemo- and regio-selectivity, leading to good yields of the desired product. researchgate.net

Table 1: Selected Methods for the Synthesis of Substituted Hydroxylammonium Salts

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone oxime O-allyl or -benzyl ether | Water, Mineral Acid (e.g., HCl), 0-50°C, 10-500 mbar | O-substituted hydroxylammonium salt | Good | google.com |

N-Protected hydroxylamines are versatile precursors that allow for selective O-arylation. The protecting group on the nitrogen atom prevents undesired N-arylation and can be removed in a subsequent step to yield the free O-aryl hydroxylamine. A variety of protecting groups can be employed, including Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and acetyl groups. organic-chemistry.org

One effective method for the O-arylation of N-protected hydroxylamines is the palladium-catalyzed cross-coupling reaction with aryl halides (bromides, chlorides, and iodides). organic-chemistry.org This approach offers short reaction times and a broad substrate scope, providing access to O-aryl hydroxylamines that may be difficult to prepare via other methods. organic-chemistry.org Another strategy involves the arylation of N-hydroxyphthalimide or N-hydroxysuccinimide with diaryliodonium salts, which produces N-aryloxyimides in excellent yields. organic-chemistry.org A subsequent mild hydrolysis step, free of hydrazine (B178648), affords the desired aryloxyamines. organic-chemistry.org

Furthermore, transition metal-free arylation of N,O-protected hydroxylamines can be achieved using trimethoxyphenyliodonium(III) acetate as the arylating reagent. organic-chemistry.org This method is compatible with various N-protecting groups and provides a valuable alternative to metal-catalyzed reactions. organic-chemistry.org

Table 2: Derivatization Strategies for N-Protected Hydroxylamines

| N-Protected Hydroxylamine | Arylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl acetohydroximate (hydroxylamine equivalent) | Aryl chlorides, bromides, iodides | Palladium catalyst | O-arylhydroxylamine | organic-chemistry.org |

| N-Hydroxyphthalimide / N-Hydroxysuccinimide | Diaryliodonium salts | - | N-aryloxyimide | organic-chemistry.org |

| N,O-protected hydroxylamines | Trimethoxyphenyliodonium(III) acetate | Transition metal-free | N-methoxysulfonylanilines | organic-chemistry.org |

| N- and O-functionalized hydroxylamines | Aryl iodides | Copper catalyst | N-arylhydroxylamine | organic-chemistry.org |

Gram-Scale Synthesis Considerations and Methodological Advancements

The transition from laboratory-scale synthesis to gram-scale production of O-aryl hydroxylamines presents several challenges, including reaction efficiency, product purification, and safety. Methodological advancements have focused on developing robust and scalable synthetic routes. For instance, a scalable synthesis for O-cyclopropyl hydroxylamines, which are analogous to O-aryl hydroxylamines, has been developed. nih.govrsc.org These compounds are stable at room temperature and serve as practical precursors for more complex molecules. nih.govrsc.org The development of such scalable methods is crucial for the practical application of these compounds in various fields. nih.govrsc.org

Key considerations for gram-scale synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.

Reaction Conditions: Utilizing milder reaction conditions to reduce energy consumption and minimize the formation of byproducts.

Catalyst Selection: Employing efficient and recyclable catalysts to improve sustainability and reduce costs.

Purification: Developing straightforward and scalable purification methods to ensure high product purity.

Recent advancements have also focused on the use of electrophilic hydroxylamine-derived reagents for the direct synthesis of unprotected amines, which can improve step efficiency and atom economy by avoiding protecting-group manipulations. rsc.org

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

The efficiency and sustainability of synthetic routes for O-aryl hydroxylamines can be evaluated based on several metrics, including chemical yield, atom economy, E-factor (environmental factor), and the use of hazardous materials.

Traditional methods, such as the hydrolysis of O-substituted acetone oximes with strong acids, often result in moderate yields (around 50%) and can generate significant amounts of waste. google.com While economically viable for some applications, these methods may not be ideal from a sustainability perspective.

Modern catalytic methods offer significant improvements in both efficiency and sustainability. For example, palladium-catalyzed O-arylation of hydroxylamine equivalents provides high yields and broad substrate scope with shorter reaction times. organic-chemistry.org Similarly, the selective hydrogenation of nitroaromatics using supported platinum catalysts can produce N-aryl hydroxylamines in excellent yields (up to 99%) under mild conditions (1 bar H₂, room temperature). rsc.orgresearchgate.net The key to this high selectivity is the addition of small amounts of amines and dimethyl sulfoxide (B87167), which promote the conversion of the nitroaromatic while inhibiting the further reduction of the hydroxylamine to the corresponding aniline. rsc.org

The use of silver nanoparticles supported on mesoporous titania (Ag/MTA) as a catalyst for the chemoselective reduction of nitroarenes with sodium borohydride or ammonia-borane also presents a highly efficient and selective method for synthesizing aryl amines and N-aryl hydroxylamines, respectively, even on a larger scale. mdpi.com

Table 3: Comparative Analysis of Synthetic Methods for O- and N-Aryl Hydroxylamines

| Method | Key Features | Advantages | Disadvantages | Sustainability Considerations |

|---|---|---|---|---|

| Hydrolysis of O-substituted acetone oximes | Use of strong acids (e.g., HCl) | Economical for some applications | Moderate yields, potential for byproducts | Generation of acidic waste, equilibrium limitations |

| Palladium-catalyzed O-arylation | Cross-coupling of hydroxylamine equivalents with aryl halides | High yields, broad substrate scope, short reaction times | Use of expensive palladium catalyst, potential for metal contamination | Catalyst recovery and recycling are important |

| Hydrogenation of nitroaromatics (Pt catalyst) | Selective reduction of nitro group | Excellent yields, mild reaction conditions | Requires handling of hydrogen gas, catalyst cost | Green solvent compatibility, high atom economy |

| Reduction of nitroarenes (Ag/MTA catalyst) | Chemoselective reduction with NaBH₄ or NH₃BH₃ | High yields and selectivity, applicable to larger scale | Use of metal catalyst | High efficiency, clean reaction process |

Reactivity and Transformational Chemistry of O P Tolyl Hydroxylamine Derivatives

Electrophilic and Nucleophilic Character of the O-N Bond in O-Aryl Hydroxylamines

The O-N bond in O-aryl hydroxylamines, such as o-(p-Tolyl)hydroxylamine, is the cornerstone of their chemical behavior, exhibiting a dualistic nature that allows it to react as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reacting partners. The inherent polarity and relative weakness of the heteroatom-heteroatom bond are key factors governing this reactivity.

Generally, the nitrogen atom in the O-N bond acts as an electrophilic center. The electronegative oxygen atom withdraws electron density, rendering the nitrogen susceptible to attack by nucleophiles. This electrophilic character is harnessed in a multitude of amination reactions where the hydroxylamine (B1172632) derivative serves as an "NH" synthon. For instance, in transition metal-catalyzed reactions, the O-aryl hydroxylamine functions as an electrophilic aminating agent, enabling the formation of new carbon-nitrogen bonds. The relatively weak N-O bond facilitates cleavage, often functioning as an internal oxidant and obviating the need for external additives. nih.gov

Conversely, the oxygen atom, with its lone pairs of electrons, can exhibit nucleophilic character. This behavior is less common but can be observed in specific contexts, such as in certain transition-metal-catalyzed allylic substitutions. In these cases, the oxygen atom acts as the reactive nucleophile, attacking an electrophilic carbon center to form a new carbon-oxygen bond.

The electronic properties of the aryl substituent, in this case, the p-tolyl group, modulate this reactivity. The electron-donating nature of the methyl group on the phenyl ring can influence the electron density at the O-N bond, subtly affecting its strength and polarity, and consequently its reactivity in both electrophilic and nucleophilic pathways.

Sigmatropic Rearrangements and Cyclization Pathways

The labile O-N bond in O-aryl hydroxylamine derivatives makes them excellent precursors for pericyclic reactions and intramolecular cyclizations, providing powerful strategies for the synthesis of nitrogen-containing heterocycles. These transformations are prized for their efficiency and atom economy, often proceeding through highly organized transition states to generate complex molecular architectures.

researchgate.netresearchgate.net-Sigmatropic rearrangements are concerted pericyclic reactions that involve the reorganization of six electrons over a six-atom framework. In the context of O-aryl hydroxylamine derivatives, these rearrangements are particularly valuable for cleaving the weak N-O bond to form more stable C-C or C-N bonds. nih.govnih.gov N-Arylated O-cyclopropyl hydroxamates, for example, can undergo a one-pot cascade reaction involving a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce a diverse range of substituted tetrahydroquinolines. researchgate.netnih.govrsc.org This process highlights the utility of leveraging the inherent reactivity of the N-O bond to drive the formation of complex heterocyclic systems under base-mediated conditions. researchgate.netnih.gov

| Precursor Type | Reaction Cascade | Product | Reference |

| N-Arylated O-cyclopropyl hydroxamates | researchgate.netresearchgate.net-Sigmatropic Rearrangement / Cyclization / Rearomatization | Substituted Tetrahydroquinolines | researchgate.netnih.gov |

| N-aryl-O-vinylhydroxylamine | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Indole (Bartoli Synthesis) | nih.govrsc.org |

This table summarizes examples of researchgate.netresearchgate.net-sigmatropic rearrangements involving N-O bond cleavage to form N-heterocycles.

Beyond concerted rearrangements, O-aryl hydroxylamine derivatives can participate in stepwise intramolecular cyclization reactions to form various heterocycles. These reactions are often initiated by the nucleophilic or electrophilic character of the O-N unit or by the generation of a reactive intermediate upon N-O bond cleavage.

The synthesis of pyrazoles, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, can be achieved through various cyclization strategies. olemiss.edu While direct cyclization of this compound itself into a pyrazole (B372694) is not the most common route, related strategies involving the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds are fundamental to pyrazole synthesis. researchgate.net More advanced methods involve the intramolecular cyclization of substrates containing both a hydroxylamine or hydrazone moiety and a suitable electrophilic partner, such as an alkyne or ketone. researchgate.netrsc.org For instance, γ-hydroxyalkynal oximes and hydrazones can undergo microwave-promoted intramolecular cyclization to furnish isoxazoles and pyrazoles, respectively. researchgate.net These methods demonstrate the versatility of N-O containing precursors in constructing key heterocyclic cores for applications in medicinal and materials chemistry. olemiss.edu

Amination Reactions Mediated by O-Aryl Hydroxylamines

O-Aryl hydroxylamines are potent aminating agents, capable of delivering a nitrogen atom to a wide range of organic substrates. Their utility stems from the electrophilic nature of the nitrogen atom and the facility of N-O bond cleavage. These reagents have enabled the development of novel methods for C-N bond formation, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.

The direct conversion of aldehydes into amides is a highly desirable transformation in organic synthesis. O-Aryl hydroxylamines can mediate this process under various conditions. A metal-free approach involves the reaction of aldehydes with hydroxylamines, promoted by reagents such as tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H2O) in the presence of a base like potassium hydroxide. acs.org Mechanistic studies suggest that this transformation proceeds through a nitrone intermediate. acs.org This method avoids the use of costly or toxic metal catalysts and stoichiometric oxidants that are often required in traditional oxidative amidation protocols. acs.orgacs.org The reaction is generally mild and efficient, providing access to a wide array of amides in moderate to good yields. acs.org

| Aldehyde Substrate | Nitrogen Source | Promoter/Base | Key Intermediate | Product | Reference |

| Aromatic/Aliphatic Aldehydes | Hydroxylamines | TBAF·3H₂O / KOH | Nitrone | N-Substituted Amide | acs.org |

| Aryl Aldehydes | Anilines | Oxone (Mechanochemical) | Imine | N-Aryl Amide | researchgate.net |

| Aldehydes | Nitroarenes | Photocatalyst/Reductant | Nitrosoarene | N-Aryl Amide | nih.gov |

This table compares different methods for the synthesis of amides from aldehydes using various nitrogen sources.

The direct functionalization of carbon-hydrogen (C-H) bonds represents one of the most efficient and atom-economical strategies in modern chemistry. O-Aryl hydroxylamines and their derivatives have emerged as effective reagents for the direct amination of arene C-H bonds. springernature.com These reactions provide a direct route to valuable arylamine products, bypassing the need for pre-functionalized starting materials. nih.gov

Dirhodium catalysts have proven particularly effective in mediating the C-H amination of diverse aromatic and fused-ring systems using N-alkyl-O-(sulfonyl)hydroxylamines as the aminating agent. nih.gov These reactions are often fast, operationally simple, and proceed at or below room temperature with good regioselectivity. The sulfonylhydroxylamine serves a dual role as both the nitrogen source and an internal oxidant, facilitating the catalytic cycle. nih.gov Additionally, metal-free arene C-H amination has been achieved using arylsulfonyl hydroxylamines in highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP). springernature.com More recently, a straightforward ortho-selective amination of arene carboxylic acids has been developed, which proceeds through the rearrangement of acyl O-hydroxylamines without the need for precious metals. rsc.org

| Arene Substrate | Aminating Agent | Catalyst/Conditions | Key Features | Reference |

| Monocyclic/Fused Aromatics | NH-alkyl-O-(sulfonyl)hydroxylamines | Dirhodium (II) catalyst | Mild conditions, internal oxidant | nih.gov |

| Arene Carboxylic Acids | Acyl O-hydroxylamines | Trifluoroacetic Acid / Iron (optional) | Ortho-selective, metal-free option | rsc.org |

| Electron-rich (Hetero)arenes | Hydroxylamine | Ti(III) mediator | Fast, room temperature, inexpensive | nih.gov |

This table illustrates various strategies for direct arene C-H amination using hydroxylamine-based reagents.

Olefin Aminofunctionalization via N-O Reagents

The aminofunctionalization of olefins utilizing N-O reagents derived from hydroxylamines is a potent strategy for the introduction of nitrogen-containing functionalities into organic molecules. nih.gov These reactions, often mediated by transition metal catalysts, allow for the formation of C-N bonds and can lead to the synthesis of complex amines. nih.gov Hydroxylamine-derived N-O reagents are advantageous due to their stability and the ability to be activated under mild conditions. nih.gov

The general approach involves the activation of the N-O bond by a catalyst, which then facilitates the addition of the nitrogen moiety across a carbon-carbon double bond. This process can be highly selective, offering control over regioselectivity and stereoselectivity. acs.orgnih.gov For instance, the anti-Markovnikov aminofunctionalization of olefins can be achieved using N-aryl-N-aminopyridinium salts as precursors for N-centered arylamine radicals. acs.orgnih.gov

While the broader class of hydroxylamine derivatives is widely used, the specific application of this compound derivatives in olefin aminofunctionalization follows these general principles. The tolyl group can influence the reactivity and selectivity of the N-O reagent through steric and electronic effects. Research in this area continues to explore the development of novel catalytic systems and the expansion of the substrate scope to include a wider variety of olefins and hydroxylamine derivatives. chemrxiv.orgchemrxiv.org

Metal-Catalyzed Transformations Involving this compound Systems

Metal catalysis plays a pivotal role in expanding the synthetic utility of this compound and its derivatives. Various transition metals, including palladium, copper, and iron, are effective in promoting a range of transformations.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-oxygen bonds. In the context of hydroxylamine derivatives, these reactions provide access to O-aryl and O-allyl hydroxylamines, which are versatile synthetic intermediates. organic-chemistry.orgnih.gov

The O-arylation of hydroxylamine derivatives, including those of this compound, can be achieved using aryl halides in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.govnih.govacs.org For example, the use of bulky biarylphosphine ligands has been shown to be effective in promoting the C-O reductive elimination, leading to high yields of the desired O-arylhydroxylamine products under mild conditions. organic-chemistry.org These reactions often exhibit broad substrate scope, accommodating a variety of aryl halides and hydroxylamine derivatives. organic-chemistry.orgnih.gov

Similarly, palladium-catalyzed O-allylation of hydroxylamines allows for the introduction of an allyl group onto the oxygen atom. These reactions typically proceed via a π-allyl palladium intermediate and are valuable for the synthesis of functionalized hydroxylamine derivatives. nih.gov The resulting O-allylhydroxylamines can undergo further transformations, such as sigmatropic rearrangements, to generate more complex molecular architectures.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features |

| Pd(OAc)₂ / t-BuBrettPhos | Ethyl acetohydroximate | Aryl bromide | O-Arylhydroxylamine | Short reaction times, broad substrate scope. organic-chemistry.orgnih.gov |

| Pd₂ (dba)₃ / BippyPhos | Hydroxylamine derivative | Aryl iodide/bromide/chloride | N-Arylhydroxylamine | Good to excellent yields, proceeds smoothly at 80°C. nih.govacs.orgorganic-chemistry.org |

Copper catalysts are effective in promoting various transformations of hydroxylamine derivatives, including the synthesis of ureas. mdpi.comnih.govresearchgate.net A notable example is the copper-catalyzed reaction of O-benzoyl hydroxylamines with isocyanides to produce unsymmetrical ureas. mdpi.comnih.gov This reaction proceeds under mild conditions and demonstrates good functional group tolerance. mdpi.com The mechanism is thought to involve a cascade process of isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement. mdpi.comnih.gov

While the direct use of this compound in this specific urea (B33335) synthesis has not been extensively detailed, O-acylated derivatives of this compound would be expected to undergo similar copper-catalyzed reactions. The synthesis of ureas is of significant interest due to their presence in many biologically active molecules and pharmaceuticals. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| CuOAc | Aryl isocyanide | O-Benzoyl hydroxylamine | Unsymmetrical urea | 10 mol% CuOAc, 2 equiv. t-BuONa or PhONa, 30 °C. mdpi.comnih.govresearchgate.net |

Iron catalysts have emerged as a cost-effective and environmentally benign option for mediating nitrogen transfer reactions using hydroxylamine derivatives. researchgate.netnih.gov These reactions are valuable for the formation of C-N bonds, including the amination of C-H bonds and the aziridination of olefins. nih.govresearchgate.net Hydroxylamine derivatives serve as effective nitrene precursors in these transformations. nih.govresearchgate.net

The iron-catalyzed amination of C(sp³)-H bonds often proceeds through an iron-nitrene intermediate via a hydrogen atom abstraction/radical recombination mechanism. researchgate.net While many of these reactions are intramolecular, intermolecular versions are also being developed. researchgate.net The use of hydroxylamine-derived reagents in these processes is advantageous as they are generally stable and can be activated under mild conditions, with water often being the only byproduct. nih.gov

Recent advancements have demonstrated the use of engineered heme enzymes to catalyze nitrene transfer from hydroxylammonium chloride, highlighting the potential for biocatalytic applications. nih.gov These iron-catalyzed N-transfer reactions provide a powerful tool for the synthesis of amines from readily available starting materials. nih.gov

Other Significant Chemical Transformations

Beyond metal-catalyzed reactions, this compound and its derivatives engage in other important chemical transformations, most notably condensation reactions with carbonyl compounds.

Hydroxylamine and its derivatives readily react with aldehydes and ketones in what is known as a condensation reaction to form oximes. wikipedia.orgbyjus.comchemtube3d.comkhanacademy.orgquora.comtestbook.comyoutube.comstackexchange.com This reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. testbook.comyoutube.com The reaction is typically catalyzed by a weak acid. byjus.com

This compound, when reacted with an aldehyde or a ketone, will form the corresponding O-(p-tolyl)oxime. This transformation is a reliable method for the preparation of oximes and is widely used in organic synthesis. wikipedia.orgbyjus.com The resulting oximes are stable compounds with diverse applications, including their use as intermediates in the synthesis of amides via the Beckmann rearrangement. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| Aldehyde (R-CHO) | Hydroxylamine (NH₂OH) | Aldoxime (R-CH=NOH) | Reversible, acid-catalyzed, loss of water. testbook.com |

| Ketone (RR'C=O) | Hydroxylamine (NH₂OH) | Ketoxime (RR'C=NOH) | Forms a mixture of geometric isomers if R ≠ R'. chemtube3d.comquora.com |

Formation of Aminophosphonium and Aminosulphonium Salts

The synthesis of aminophosphonium and aminosulphonium salts from N-arylhydroxylamines like this compound is a less commonly documented transformation compared to other reactions of this substrate class. However, the inherent nucleophilicity of the nitrogen atom in N-arylhydroxylamines suggests a potential for reaction with suitable phosphorus and sulfur electrophiles to form the corresponding onium salts.

Conceptually, the formation of an aminophosphonium salt would involve the reaction of this compound with a phosphine (B1218219) in the presence of an activating agent that facilitates the displacement of a leaving group. A plausible approach could be analogous to the Appel reaction, where a phosphine and a carbon tetrahalide are used to convert alcohols to alkyl halides. In a similar vein, the hydroxylamine could potentially react with a pre-formed halo- or pseudohalophosphonium species.

Similarly, the synthesis of aminosulphonium salts could be envisaged through the reaction of this compound with a sulfoxide (B87167) activated by an acid or another electrophilic reagent. This would parallel the Pummerer rearrangement manifold, where a sulfoxide is activated to undergo nucleophilic attack.

Detailed experimental studies specifically documenting the synthesis of aminophosphonium and aminosulphonium salts directly from this compound are not extensively reported in the reviewed literature. Further research is required to establish efficient protocols and to characterize the resulting salts and their reactivity.

Intermolecular Reactions with Isocyanides

The reactivity of hydroxylamine derivatives in multicomponent reactions, particularly those involving isocyanides, has been a subject of investigation. While specific studies focusing exclusively on this compound in this context are not prevalent, the participation of hydroxylamines in Ugi-type reactions provides a framework for understanding potential intermolecular reactions with isocyanides. nih.gov

The Ugi four-component condensation (Ugi-4CR) is a powerful tool for the synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org Hydroxylamine has been successfully employed as the amine component in such reactions. nih.gov This suggests that this compound, as an N-arylhydroxylamine, could potentially serve as the amine equivalent in a Ugi-type reaction.

In a hypothetical Ugi reaction involving this compound, the initial step would likely be the condensation of an aldehyde with the hydroxylamine to form an oxime or a related imine-like intermediate. This intermediate would then be protonated by the carboxylic acid component, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion would then be trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to yield the final α-(N-hydroxy-N-arylamino)acyl amide product.

The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Aldehyde | This compound | Carboxylic Acid | Isocyanide | α-(N-hydroxy-N-(p-tolyl)amino)carboxamide |

It is important to note that while the participation of hydroxylamines in Ugi reactions is established, the specific reactivity and yields for N-arylhydroxylamines like this compound would need to be experimentally determined. The electronic effects of the p-tolyl group could influence the nucleophilicity of the hydroxylamine nitrogen and the stability of the intermediates, thereby affecting the reaction outcome.

Another relevant multicomponent reaction involving isocyanides is the Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Passerini reaction, however, does not typically involve an external amine component, making the direct participation of this compound in its classical form less likely.

Mechanistic Investigations of Reactions Involving O P Tolyl Hydroxylamine Systems

Elucidation of Reaction Pathways and Transition States

The primary reaction pathways for N-arylhydroxylamines, including the o-tolyl variant, are dominated by acid-catalyzed rearrangements and oxidation reactions. The most classic and well-studied pathway is the Bamberger rearrangement, which converts N-phenylhydroxylamines into aminophenols in the presence of strong aqueous acid. scribd.comwikipedia.org

The mechanism of the Bamberger rearrangement is understood to proceed through the following key steps:

Protonation: The reaction initiates with the protonation of the hydroxylamine (B1172632). While the nitrogen atom is typically more basic, N-protonation is considered unproductive. wikipedia.org The mechanistically relevant step is the O-protonation of the hydroxylamine, which transforms the hydroxyl group into a good leaving group (H₂O). wikipedia.orgrsc.org

Water Elimination: Following O-protonation, the molecule eliminates water in what is often the rate-determining step. rsc.org This leads to the formation of a highly reactive intermediate.

Intermediate Formation and Nucleophilic Attack: The elimination of water generates a resonance-stabilized nitrenium ion intermediate. scribd.comwikipedia.org This electrophilic species is then attacked by a nucleophile, which is typically water in the aqueous acidic medium of the reaction.

Rearomatization: The final step involves deprotonation of the addition product to restore the aromaticity of the ring, yielding the final aminophenol product. youtube.com

Computational studies, particularly Density Functional Theory (DFT), have refined this pathway, suggesting that a discrete, solvent-free nitrenium ion may be too high in energy to be a true intermediate. Instead, the transition state may have an "aniline dication-like" character, or the nucleophilic attack by water may be concerted with the departure of the leaving group, avoiding a free nitrenium ion. beilstein-journals.org

Identification and Characterization of Key Intermediates (e.g., Nitrones, Iron-Nitrogen Complexes)

Several key intermediates are crucial to the chemistry of o-(p-Tolyl)hydroxylamine.

Nitrenium Ions: As described in the Bamberger rearrangement, the N-aryl nitrenium ion (ArNH⁺) is the central intermediate responsible for the formation of aminophenol products. wikipedia.orghellenicaworld.com Its electrophilic nature drives the nucleophilic attack at the aromatic ring. While its existence as a free species is debated, its character in the transition state is well-accepted. beilstein-journals.org

Nitroxide Radicals and Nitrones: In oxidation reactions, N-arylhydroxylamines can undergo a one-electron oxidation to form a nitroxide radical. These radicals are key intermediates in pathways leading to further oxidation products like nitrosoarenes. nih.gov Subsequent oxidation of the hydroxylamine, particularly N,N-disubstituted hydroxylamines, is a primary method for synthesizing nitrones. researchgate.net This two-electron oxidation process converts the N-OH group into the N⁺-O⁻ functionality of the nitrone.

Iron-Nitrogen Complexes: While specific research on iron-nitrogen complexes derived directly from this compound is sparse, iron catalysis is widely used in reactions involving related nitrogen compounds. For instance, iron salts can catalyze allylic amination, and visible light-induced iron catalysis can transform nitroarenes (the precursors to hydroxylamines) into amides, a process where nitrone intermediates have been proposed. rsc.org The interaction of the hydroxylamine's nitrogen or oxygen with an iron center is a plausible initial step in such catalytic cycles, facilitating subsequent redox transformations.

Kinetic Studies and Reaction Order Determinations

Kinetic studies on the Bamberger rearrangement of N-phenylhydroxylamine and its derivatives provide significant insight into the reaction mechanism. The reaction typically exhibits first-order kinetics with respect to the hydroxylamine. unive.it

Studies in aqueous sulfuric acid have shown that the reaction rate is highly dependent on the acid concentration. rsc.org The relationship between the observed pseudo-first-order rate constant (k_obs) and acidity suggests that different protonated species are active in different acid regimes. At lower acidity, an O-protonated species is the active participant, while at higher acidity, a diprotonated species appears to be involved. rsc.org

The influence of substituents on the aromatic ring has been systematically investigated. Electron-donating groups on the phenyl ring accelerate the rearrangement, which is consistent with a mechanism that involves the formation of an electron-deficient, positively charged intermediate (the nitrenium ion). This is reflected in a negative Hammett ρ value of –3.19, indicating a buildup of positive charge in the transition state of the rate-determining step. rsc.org

Below is a table summarizing the relative rate constants for the Bamberger rearrangement of various substituted N-phenylhydroxylamines, demonstrating these electronic and steric effects.

Data derived from studies on substituted N-phenylhydroxylamines as analogs. Source: rsc.orgelsevierpure.com

Regioselectivity and Stereoselectivity in this compound Transformations

Reactions of N-arylhydroxylamines often exhibit high regioselectivity. In the Bamberger rearrangement, the incoming nucleophile (water) adds almost exclusively to the para position of the aromatic ring. scribd.comresearchgate.net This pronounced regioselectivity is attributed to the electronic nature of the nitrenium intermediate, where the positive charge is delocalized most effectively to the para position.

Computational Modeling of Reaction Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in refining the mechanistic understanding of N-arylhydroxylamine reactions. DFT calculations have been applied to investigate the Bamberger rearrangement, providing detailed energetic profiles of the proposed pathways. beilstein-journals.org

Key findings from DFT studies include:

Intermediate Stability: Calculations suggest that a free nitrenium ion in an aqueous environment is not a stable intermediate due to the high nucleophilicity of the surrounding water cluster. beilstein-journals.orgresearchgate.net

Transition State Structures: A new mechanism involving an "aniline dication-like" transition state has been proposed based on DFT modeling of a diprotonated hydroxylamine. This model provides an activation energy that is in good agreement with experimental values. beilstein-journals.org

Role of Acid: DFT has been used to model the role of acid catalysts, showing how complexation between N-phenylhydroxylamine and trifluoroacetic acid (TFA) can hinder the ortho position, thereby enforcing the observed para regioselectivity. researchgate.net

Bond Dissociation Enthalpies (BDE): DFT methods have been used to calculate the BDEs of the N-H and O-H bonds in N-phenylhydroxylamine. These studies indicate the O-H bond is weaker than the N-H bond, which has implications for its antioxidant activity and reactions involving hydrogen atom transfer. nih.gov

The table below shows computed bond dissociation enthalpies for N-phenylhydroxylamine, a model for the title compound.

Data calculated using M06-2X/6-311++G(d,p) and CBS-QB3 methods. Source: nih.gov

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a reaction, providing definitive evidence for or against proposed mechanisms. In the context of N-arylhydroxylamine chemistry, labeling studies have been crucial.

The intermolecular nature of the Bamberger rearrangement was unequivocally confirmed using an ¹⁸O labeling experiment. When the rearrangement of N-phenylhydroxylamine was conducted in sulfuric acid prepared with ¹⁸O-labeled water (H₂¹⁸O), the resulting 4-aminophenol (B1666318) product was found to have incorporated the ¹⁸O isotope. beilstein-journals.org This result demonstrates that the hydroxyl oxygen atom is lost from the substrate and a new oxygen atom from the solvent (water) is incorporated into the product. This outcome rules out any intramolecular mechanism, such as a direct unive.itresearchgate.net-hydroxyl shift, and strongly supports a mechanism involving dissociation and subsequent attack by a solvent molecule. beilstein-journals.org

Strategic Applications in Complex Molecule Synthesis and Chemical Biology Research

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Isoxazoles, Pyrazoles)

The p-tolyl moiety, when incorporated into hydroxylamine-derived reagents, plays a crucial role in the synthesis of a diverse array of nitrogen-containing heterocycles. These heterocyclic scaffolds are central to many areas of chemical science.

Quinolines: The quinoline (B57606) framework is a prominent feature in numerous compounds. The Friedländer synthesis is a classic and effective method for constructing quinoline rings, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net The synthesis of quinoline derivatives bearing a p-tolyl substituent, such as 2-(p-tolyl)quinoline, highlights the incorporation of this specific aryl group into the heterocyclic structure. researchgate.net In these syntheses, precursors containing the p-tolyl group are essential starting materials. For instance, the reaction between (2-aminophenyl)methanol and p-methylacetophenone can yield 2-(p-tolyl)quinoline. researchgate.net Similarly, more complex derivatives like 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline have been synthesized from 2-(p-tolyl)quinoline-4-carbonitrile, demonstrating the utility of the tolyl-substituted quinoline core in accessing other functionalized heterocyclic systems. mdpi.com

Isoxazoles: The construction of the isoxazole (B147169) ring is a well-established application of hydroxylamine (B1172632) and its derivatives. One common strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. Nitrile oxides are frequently generated in situ from aldoximes. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, for example, begins with the conversion of 4-methylbenzaldehyde (B123495) to 4-methylbenzaldoxime using hydroxylamine hydrochloride. biolmolchem.combiolmolchem.com The subsequent cyclization process yields the p-tolyl-substituted isoxazole. biolmolchem.combiolmolchem.com Another prominent example is the synthesis of 5-phenyl-3-(p-tolyl)isoxazole, which can be achieved by reacting phenylacetylene (B144264) with 4-methylbenzaldoxime in the presence of an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIFA). rsc.org

Table 1: Synthesis of p-Tolyl Substituted Isoxazoles

| Precursor 1 | Precursor 2 | Product | Method | Reference(s) |

|---|---|---|---|---|

| 4-Methylbenzaldoxime | Propargyl alcohol | (3-para-Tolyl-isoxazol-5-yl)methanol | In situ nitrile oxide generation and [3+2] cycloaddition | biolmolchem.com, biolmolchem.com |

| 4-Methylbenzaldoxime | Phenylacetylene | 5-Phenyl-3-(p-tolyl)isoxazole | Hypervalent iodine-induced cycloaddition | rsc.org |

Pyrazoles: Pyrazoles are another important class of five-membered heterocycles. Their synthesis often relies on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com While direct use of o-(p-tolyl)hydroxylamine is less common for pyrazole (B372694) synthesis, the incorporation of the p-tolyl group into the final pyrazole structure is well-documented. For example, 3-(p-tolyl)-1H-pyrazole has been used as a nucleophile in amide bond-forming reactions. researchgate.net Furthermore, complex pyrazoles like 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides have been synthesized, showcasing the value of the p-tolyl motif in constructing elaborate molecular frameworks. nih.gov

Construction of Amide Linkages

The formation of amide bonds is one of the most fundamental and frequently performed reactions in organic chemistry. Hydroxylamine derivatives have emerged as useful reagents in this context. A metal-free and oxidant-free method for the direct amination of aldehydes to form amides has been developed using hydroxylamines. acs.org This transformation proceeds through a nitrone intermediate. The reaction of various aromatic hydroxylamines with aldehydes shows that the electronic properties of substituents on the phenyl ring influence the chemical yield. acs.org

Substituted hydroxylamines can also be used to generate other amide-related structures. For instance, the reaction of amides with activating agents like triphenylphosphine-iodine, followed by treatment with hydroxylamine hydrochloride, can produce N-substituted amidoximes. rsc.org This methodology has been applied to synthesize compounds such as (Z)-N′-Hydroxy-N-(p-tolyl)benzimidamide, demonstrating a direct route to incorporate the N-(p-tolyl)hydroxylamine structure into more complex functional groups. rsc.org

Table 2: Examples of Amide and Amidoxime Synthesis

| Reactant 1 | Reactant 2 | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Aldehyde | Aromatic Hydroxylamine | TBAF·3H₂O, KOH | Amide | acs.org |

Enabling C-C and C-N Bond Forming Transformations

Aryl hydroxylamines are valuable precursors for key bond-forming reactions that are central to the assembly of complex organic molecules.

C-N Bond Formation: The N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under specific conditions, making these compounds effective sources of electrophilic nitrogen. This reactivity is harnessed in C-N bond-forming reactions. For example, copper-mediated cross-coupling reactions between organoboronic acids and O-acetyl hydroxamic acids provide a non-basic and non-oxidizing method for N-arylation, leading to the formation of amides. nih.gov In such transformations, the hydroxylamine derivative acts as the nitrogen donor. The nature of the substituent on the nitrogen, such as a p-tolyl group, can modulate the reagent's reactivity and stability.

C-C Bond Formation: While hydroxylamines are more commonly associated with C-N bond formation, they can participate in reactions that lead to the formation of C-C bonds. A prominent strategy involves the in situ conversion of the hydroxylamine to a nitrone. Nitrones are versatile 1,3-dipoles that can undergo cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings, a process that constructs two new C-C bonds and a C-O bond simultaneously. Furthermore, nucleophilic addition to the carbon atom of the nitrone functionality is another route to C-C bond formation. For example, an iridium photocatalyst has been shown to enable the addition of fluorinated groups to nitrones, yielding fluorinated hydroxylamines that are precursors to valuable fluorinated amines. organic-chemistry.org

Role as Precursors for Advanced Organic Reagents

Hydroxylamines, particularly those with a substituted oxygen atom (O-substituted hydroxylamines), serve as precursors to a range of advanced reagents with significant utility in organic synthesis. organic-chemistry.orgrsc.org When the oxygen atom of a hydroxylamine is attached to a good leaving group, the resulting compound becomes a potent electrophilic aminating agent. rsc.org

N-Aryl hydroxylamines, including isomers of tolylhydroxylamine, can be functionalized at the oxygen position to generate these specialized reagents. The p-tolyl group on the nitrogen atom would influence the reagent's properties, such as its stability, solubility, and reactivity profile. An example of such a functionalized derivative is O-pivaloyl-N-(p-tolyl)hydroxylamine. chemsrc.com

Several classes of these reagents have found widespread use:

O-(Diphenylphosphinyl)hydroxylamine (DPPH): A highly effective reagent for the amination of nucleophiles. orgsyn.org

O-(2,4-Dinitrophenyl)hydroxylamine (DPH): A stable, crystalline solid used for the electrophilic amination of various substrates, including pyridines and phosphines. researchgate.net

Hydroxylamine-O-sulfonic acid (HOSA): A versatile nitrogen source employed in a wide range of synthetic transformations. researchgate.net

These reagents facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-forming reactions, often without the need for expensive metal catalysts. rsc.org

Contributions to Synthetic Methodologies for Biologically Relevant Scaffolds (e.g., Nucleoside Analogs)

The synthetic strategies enabled by tolyl-hydroxylamine derivatives extend to the construction of complex and biologically relevant molecular scaffolds. While the biological activity of these scaffolds is outside the scope of this article, the chemical methodologies are of significant interest.

A key example is the synthesis of nucleoside analogs. These molecules are structurally related to the building blocks of DNA and RNA and are important targets in medicinal chemistry research. The synthesis of an isoxazole-containing adenosine (B11128) analog, 2'-O-((3-cyclohexylisoxazol-5-yl)methyl)adenosine, was accomplished using a hypervalent iodine-mediated reaction. rsc.org A crucial step in this synthesis involved the cycloaddition of a nitrile oxide generated from cyclohexanecarbaldoxime. This approach is analogous to syntheses employing 4-methylbenzaldoxime to install a p-tolyl-isoxazole moiety, demonstrating how this chemistry can be applied to create highly functionalized, biologically relevant structures. rsc.org

In the realm of chemical biology, hydroxylamine-based linkers have been used to functionalize fragments of the bacterial cell wall component peptidoglycan (PG). Specifically, methyl N,O-hydroxylamine linkers have been incorporated into muramyl dipeptide (MDP), a synthetic PG derivative. nih.gov This modification allows for the subsequent attachment of probes, such as fluorophores, enabling detailed studies of host-pathogen interactions. nih.gov This strategy highlights the potential of using more complex substituted hydroxylamines to develop sophisticated chemical tools for biological research.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Structures and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. materialsciencejournal.org It is employed to optimize molecular geometries, providing accurate predictions of bond lengths, bond angles, and dihedral angles in the ground state. materialsciencejournal.org For o-(p-Tolyl)hydroxylamine, DFT calculations can establish the most stable three-dimensional structure and offer insights into its inherent chemical reactivity.

A key aspect of reactivity that can be probed by DFT is the calculation of bond dissociation enthalpies (BDEs), which quantify the energy required to break a specific bond homolytically. nih.gov The O-H bond strength is a critical parameter for hydroxylamines, as it relates directly to their antioxidant properties and their role as precursors to N-oxyl radicals. rsc.org DFT studies have shown that both resonance and inductive effects are significant in determining the O-H BDEs of hydroxylamines; BDEs tend to increase as the electron-withdrawing ability of the substituents increases. rsc.org While specific DFT calculations for this compound are not widely published, data for related aryl hydroxylamines illustrate the impact of substituents on the O-H bond strength.

Table 1: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Representative Hydroxylamines This table presents representative data for hydroxylamine (B1172632) compounds to illustrate the application of DFT in reactivity studies. Values for this compound are not explicitly available in the cited literature but would be expected to follow similar trends.

Source: Data derived from studies on hydroxylamine BDEs. nih.gov

These calculations help predict how this compound might behave in chemical reactions, particularly those involving hydrogen atom transfer.

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical modeling is essential for elucidating the detailed pathways of chemical reactions. core.ac.uk By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. core.ac.uk This allows for the calculation of activation energies (energy barriers), which determine the rate of a reaction.

For reactions involving O-aryl hydroxylamines, computational studies can model processes such as oxidation, rearrangement, and participation in catalytic cycles. For instance, in reactions where hydroxylamines act as nucleophiles, quantum chemical calculations can determine the energy barriers for attack at different electrophilic sites, explaining observed regioselectivity. acs.org In one study, the energy barrier (ΔG‡) for the nucleophilic attack of a hydroxylamine was calculated to be 23.7 kcal/mol for one site versus 29.4 kcal/mol for another, clearly favoring one reaction pathway. acs.org

These models can also shed light on more complex processes, such as the in-situ generation of electrophilic aminating agents from hydroxylamine derivatives under acidic conditions, which can then participate in C-N bond-forming reactions. acs.org Such studies are critical for designing new synthetic methodologies and understanding the underlying factors that control reaction outcomes.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides indispensable tools for predicting spectroscopic data, which is vital for confirming molecular structures synthesized in the laboratory. bohrium.comresearchgate.net By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, IR, and UV-Vis spectra, respectively. nih.gov

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted NMR Chemical Shifts This table is a representative example to illustrate how computational and experimental data are compared. Specific predicted values for this compound would require a dedicated computational study.

Source: Based on general principles of NMR prediction. nih.govnih.gov

Analysis of Electronic Structure and Bonding in O-Aryl Hydroxylamines and Intermediates

Understanding the electronic structure and bonding of a molecule is fundamental to explaining its stability, reactivity, and properties. Computational methods allow for detailed analysis of how electrons are distributed within this compound and related species.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. materialsciencejournal.orgresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge transfer between orbitals and quantify the stability arising from delocalization and hyperconjugation effects. researchgate.net For O-aryl hydroxylamines, these analyses can reveal how the p-tolyl group influences the electron density on the hydroxylamine moiety and affects the properties of the N-O bond, which is known to be relatively weak and prone to cleavage in certain reactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov Computational methods can systematically explore the potential energy surface by rotating key bonds (e.g., the C-N and N-O bonds) to find low-energy structures. abo.fi

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. sciencepublishinggroup.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding solvent molecules. abo.fisciencepublishinggroup.com For this compound, an MD simulation in an aqueous solution could reveal preferred conformations in a polar environment, the dynamics of hydrogen bonding with water, and the flexibility of the tolyl and hydroxylamine groups. abo.fi This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations alone. sciencepublishinggroup.com

Advanced Analytical Techniques in Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like o-(p-Tolyl)hydroxylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For a tolyl-hydroxylamine derivative, the spectrum would typically show distinct signals for the aromatic protons on the tolyl ring, the methyl group protons, and the protons on the hydroxylamine (B1172632) moiety (-NHOH). The chemical shifts (δ) of the aromatic protons provide information about their position on the ring, while their splitting patterns (coupling constants, J) reveal adjacent proton relationships. The methyl group protons typically appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show characteristic peaks for the aromatic carbons, with the carbon atom attached to the methyl group and the one attached to the hydroxylamine group having unique chemical shifts. The methyl carbon appears at a high field (low δ value). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

Together, 1D and 2D NMR experiments (e.g., HSQC, HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. nih.gov Furthermore, the integration of ¹H NMR signals can be used to assess the purity of a sample by comparing the signal of the analyte to that of a known internal standard.

Table 1: Representative ¹H and ¹³C NMR Data for a Related N-(p-tolyl) Moiety Data for N-Methyl-N-(p-tolyl)formamide is presented to illustrate typical chemical shifts for the p-tolyl group. umich.edu

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H | 7.19 | d, J = 7.6 Hz, Aromatic CH |

| ¹H | 7.04 | d, J = 8.0 Hz, Aromatic CH |

| ¹H | 2.35 | s, Methyl (CH₃) |

| ¹³C | 139.7 | Aromatic C |

| ¹³C | 136.4 | Aromatic C |

| ¹³C | 130.1 | Aromatic C |

| ¹³C | 20.8 | Methyl (CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uantwerpen.be For this compound (C₇H₉NO, Molecular Weight: 123.15 g/mol ), MS is crucial for confirming its identity. chemicalbook.comchemicalbook.comalfa-chemistry.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. This is a definitive method for confirming the identity of the compound, distinguishing it from isomers or compounds with similar nominal masses.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures, allowing for the separation of this compound from starting materials, byproducts, or degradation products before mass analysis. nih.gov

In techniques like Electron Ionization (EI-MS), the molecule is fragmented in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For a tolyl-hydroxylamine structure, characteristic fragments would arise from the cleavage of the N-O bond, the loss of the hydroxyl group, and fragmentation of the tolyl ring.